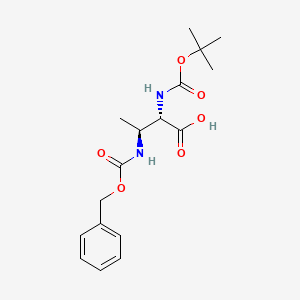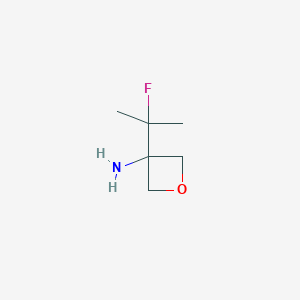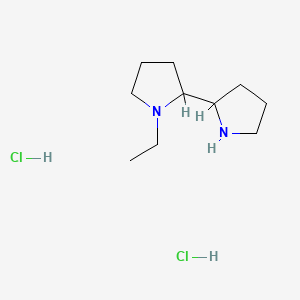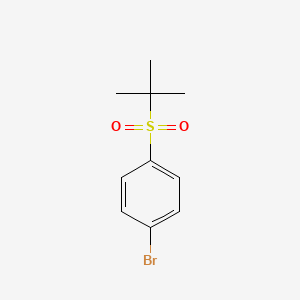
(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a complex organic compound featuring both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields, including medicinal chemistry and peptide synthesis, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. This is achieved by reacting the amine with benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Formation of the Butanoic Acid Backbone: The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors to ensure efficiency and consistency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Free amino acids.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions to occur without interference from the amino functionalities.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. The protecting groups can be selectively removed to study the effects of specific amino acid residues on protein structure and function.
Medicine
In medicinal chemistry, (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used in the development of peptide-based drugs. Its protecting groups help in the synthesis of peptides that can be used as therapeutic agents for various diseases.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides and proteins for pharmaceutical applications. Its stability and ease of deprotection make it a valuable intermediate in the production of biologically active compounds.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Uniqueness
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its specific stereochemistry and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This combination allows for selective protection and deprotection of amino functionalities, making it a valuable intermediate in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C17H24N2O6 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-11(13(14(20)21)19-16(23)25-17(2,3)4)18-15(22)24-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)/t11-,13-/m0/s1 |
Clave InChI |
DDDJYCKZDYHVPR-AAEUAGOBSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)

![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)
![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)


![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)



![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)

